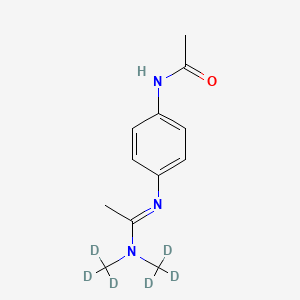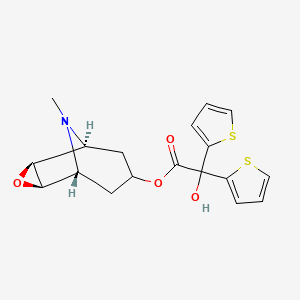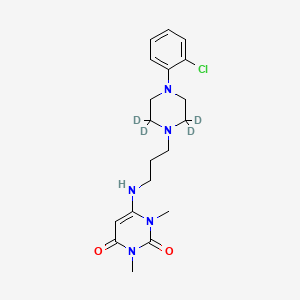
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Descripción general
Descripción
N-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 (4-AP-DMA-d6) is an acetamidine derivative that is used in scientific research. It is an analogue of the natural neurotransmitter acetylcholine, and is used to study the effects of acetylcholine on the nervous system. 4-AP-DMA-d6 has been used to study the effects of acetylcholine on the brain, muscles, and other organs. It has also been used to study how acetylcholine affects neurotransmitter release, neuronal excitability, and synaptic plasticity.
Aplicaciones Científicas De Investigación
Photoredox Catalysis
N,N-Dimethylaminophenyl derivatives, including structures similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been used in photoredox catalysis. A study by Wu et al. (2017) demonstrated the acceleration of visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives through acetic acid, highlighting their potential in chemical synthesis and possibly industrial manufacture (Wu et al., 2017).
Polymer Synthesis
Compounds structurally related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 have been employed in the synthesis of polymers. For instance, Mallakpour and Rafiee (2007) utilized derivatives in the preparation and characterization of photoactive polyamides, highlighting their utility in developing novel polymeric materials with specific characteristics (Mallakpour & Rafiee, 2007).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of N,N-Dimethylaminophenyl, similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been investigated for various applications. For example, Spesia, Milanesio, and Durantini (2008) synthesized N,N-dimethyl-2-(4'-N,N,N-trimethylaminophenyl)fulleropyrrolidinium iodide, a derivative, and evaluated its photodynamic inactivation properties on Escherichia coli, showcasing its potential as an antimicrobial agent (Spesia et al., 2008).
Photocatalytic CO2 Reduction
In the area of environmental science, N,N-Dimethylacetamide, closely related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, has been used as a solvent in photocatalytic CO2 reduction. Kuramochi, Kamiya, and Ishida (2014) reported the use of N,N-Dimethylacetamide in photocatalytic CO2 reduction, indicating its utility in sustainable chemical processes (Kuramochi et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUSRXKBFHKMO-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)